DC50 for SARS-CoV-2 nsp14 Degradation in HEK293T Cells
3-(2-Chloroacetamido)benzene-1-sulfonyl fluoride (JC19) induces degradation of SARS-CoV-2 nsp14 with a DC50 of 8.717 μM (95% CI: 5.302–13.85 μM) in HEK293T cells [1]. In contrast, structurally related analogs lacking either the chloroacetamide or sulfonyl fluoride warhead (e.g., JC18, JC17, EN450) exhibit no quantifiable degradation of nsp14 under identical assay conditions, demonstrating that both electrophiles are essential for activity [2].
| Evidence Dimension | nsp14 degradation potency |
|---|---|
| Target Compound Data | DC50 = 8.717 μM (95% CI: 5.302–13.85 μM) |
| Comparator Or Baseline | JC18 (chloroacetamide-only analog): no degradation; JC17 (sulfonyl fluoride-only analog): no degradation; EN450 (acrylamide analog): no degradation |
| Quantified Difference | Target compound shows measurable DC50; all single-warhead analogs show no quantifiable degradation |
| Conditions | HEK293T cells transiently expressing nsp14-FLAG, 30 min treatment, immunoblot quantification, n=3 biological replicates |
Why This Matters
This demonstrates that the compound's dual-electrophile architecture confers a unique degradation phenotype unattainable with single-warhead analogs, justifying its selection for targeted protein degradation studies.
- [1] Ward, C. C., et al. (2024). Delineating cysteine-reactive compound modulation of cellular proteostasis processes. Nature Chemical Biology, Figure 2C. https://doi.org/10.1038/s41589-024-01760-9 View Source
- [2] Ward, C. C., et al. (2024). Delineating cysteine-reactive compound modulation of cellular proteostasis processes. Nature Chemical Biology, Extended Data Fig. 2. https://doi.org/10.1038/s41589-024-01760-9 View Source
